molecular formula C12H16O B15181427 2H-Pyran, tetrahydro-3-(phenylmethyl)- CAS No. 60466-73-1

2H-Pyran, tetrahydro-3-(phenylmethyl)-

Cat. No.: B15181427
CAS No.: 60466-73-1
M. Wt: 176.25 g/mol
InChI Key: RLYSPFPWKAALMR-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-3-(phenylmethyl)- is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is part of the larger family of pyrans, which are known for their diverse chemical properties and applications in various fields.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2H-Pyran, tetrahydro-3-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-3-(phenylmethyl)- is unique due to its phenylmethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60466-73-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-benzyloxane

InChI

InChI=1S/C12H16O/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12H,4,7-10H2

InChI Key

RLYSPFPWKAALMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC2=CC=CC=C2

Origin of Product

United States

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